Ethyl 2-amino-2-(3-hydroxyphenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-2-(3-hydroxyphenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)9(11)7-4-3-5-8(12)6-7/h3-6,9,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROAXDAUPFMYOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536754-45-7 | |
| Record name | ethyl 2-amino-2-(3-hydroxyphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 2-amino-2-(3-hydroxyphenyl)acetate chemical structure and properties
An In-depth Technical Guide to Ethyl 2-amino-2-(3-hydroxyphenyl)acetate
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key organic intermediate. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and critical applications, particularly within the pharmaceutical and life sciences sectors. The information is presented to support research and development activities by providing both foundational knowledge and practical insights.
Introduction: A Versatile Amino Acid Ester
This compound is a non-proteinogenic α-amino acid ester. Its structure incorporates three key functional groups: a primary amine, a phenolic hydroxyl group, and an ethyl ester. This unique combination makes it a valuable and versatile building block in organic synthesis. The presence of a chiral center at the α-carbon also introduces possibilities for stereoselective synthesis, a critical consideration in modern drug development.
The primary significance of this compound lies in its utility as a precursor for more complex molecules, especially in the synthesis of pharmaceutical agents and other biologically active compounds. Amino acid esters are frequently employed in medicinal chemistry to modify the properties of a parent drug, for instance, by creating prodrugs with enhanced bioavailability or targeted delivery.[1][2] The strategic placement of the hydroxyl group on the phenyl ring at the meta position offers a site for further chemical modification, allowing for the creation of diverse molecular libraries for screening and lead optimization.
Chemical Identity and Structure
A precise understanding of the molecule's structure and its various identifiers is fundamental for any researcher.
Chemical Structure
The molecule consists of a central α-carbon atom bonded to an amino group, a hydrogen atom, a 3-hydroxyphenyl group, and an ethyl acetate group.
Caption: 2D structure of this compound.
Nomenclature and Identifiers
-
IUPAC Name: this compound
-
Synonyms: ethyl amino(3-hydroxyphenyl)acetate[3]
-
Molecular Weight: 195.22 g/mol [3]
-
CAS Number: Not consistently available across all databases for this specific isomer. Related structures have unique identifiers.
-
Canonical SMILES: CCOC(=O)C(C1=CC(=CC=C1)O)N[4]
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of a compound are crucial for its handling, characterization, and application in synthesis.
Physicochemical Properties
The following table summarizes the key physicochemical properties. Note that some values are predicted based on computational models due to the limited availability of experimentally determined data in public literature.
| Property | Value | Source |
| Molecular Weight | 195.22 g/mol | [3] |
| Molecular Formula | C₁₀H₁₃NO₃ | [4][5] |
| Monoisotopic Mass | 195.08954 Da | [4][5] |
| XlogP (Predicted) | 0.9 | [4] |
| Physical State | Solid (typical for similar compounds) | General knowledge |
| Melting Point | Not available in searched sources. | |
| Boiling Point | Not available in searched sources. |
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Signals expected in the aromatic region (~6.5-7.5 ppm) corresponding to the four protons on the disubstituted benzene ring. The splitting patterns would be complex due to their relative positions.
-
α-Proton: A signal corresponding to the proton on the chiral carbon (Cα), likely a singlet or a multiplet depending on coupling, typically in the 4.0-5.0 ppm range.
-
Ethyl Group Protons: A quartet (~4.2 ppm) for the -OCH₂- group and a triplet (~1.2 ppm) for the -CH₃ group, showing characteristic ethyl ester signals.
-
Amine and Hydroxyl Protons: Broad singlets for the -NH₂ and -OH protons, which are exchangeable with D₂O. Their chemical shifts can vary significantly depending on the solvent and concentration.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal in the downfield region (~170-175 ppm) for the ester carbonyl carbon.
-
Aromatic Carbons: Multiple signals in the ~115-160 ppm range, including the carbon attached to the hydroxyl group which would be further downfield.
-
α-Carbon: A signal for the chiral carbon (Cα) typically around 50-60 ppm.
-
Ethyl Group Carbons: Signals for the -OCH₂- (~60 ppm) and -CH₃ (~14 ppm) carbons.
-
-
IR (Infrared) Spectroscopy:
-
O-H and N-H Stretching: Broad bands in the 3200-3500 cm⁻¹ region corresponding to the phenolic -OH and the primary amine -NH₂ groups.
-
C=O Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.
-
C=C Stretching: Aromatic ring C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: Signals in the 1000-1300 cm⁻¹ range for the ester and phenol C-O bonds.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak: The expected [M]+ peak would be at m/z = 195.09.
-
Adducts: In ESI-MS, common adducts such as [M+H]⁺ (m/z 196.10) and [M+Na]⁺ (m/z 218.08) would be observed.[4]
-
Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅), the carboxyl group (-COOC₂H₅), and cleavage at the α-carbon.
-
Synthesis and Methodology
The synthesis of α-amino acids and their esters often involves well-established organic chemistry reactions. A common and logical approach for this compound would be a variation of the Strecker synthesis.
General Synthesis Pathway
A plausible synthetic route involves a three-component reaction between 3-hydroxybenzaldehyde, a cyanide source (like sodium cyanide), and an ammonia source (like ammonium chloride), followed by hydrolysis and esterification.
Caption: Generalized workflow for the synthesis of the target compound.
Experimental Protocol (Illustrative)
This protocol is a representative example based on standard laboratory procedures for this type of synthesis. Causality: Each step is designed to facilitate a specific chemical transformation, from the initial formation of the aminonitrile to the final esterification and purification.
Materials:
-
3-hydroxybenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN)
-
Hydrochloric acid (HCl)
-
Ethanol (absolute)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Formation of the α-Aminonitrile (Trustworthiness: This is a standard, high-yielding reaction.)
-
In a well-ventilated fume hood, dissolve 3-hydroxybenzaldehyde and ammonium chloride in an aqueous solution.
-
Cool the mixture in an ice bath. Rationale: The reaction is exothermic, and cooling helps control the reaction rate and minimize side products.
-
Slowly add a solution of sodium cyanide dropwise with vigorous stirring. Rationale: Slow addition prevents a rapid increase in temperature and ensures proper mixing of the reactants.
-
Allow the reaction to stir at room temperature for several hours or overnight until the reaction is complete (monitored by TLC). The intermediate α-aminonitrile will precipitate or be extracted.
-
-
Hydrolysis to the Amino Acid (Trustworthiness: Acid hydrolysis of nitriles is a fundamental and reliable transformation.)
-
Isolate the crude α-aminonitrile.
-
Add concentrated hydrochloric acid and heat the mixture under reflux for several hours. Rationale: The strong acidic conditions and heat are necessary to hydrolyze the nitrile group to a carboxylic acid.
-
Cool the reaction mixture. The racemic amino acid hydrochloride will precipitate.
-
Filter the solid and wash with a small amount of cold water or acetone.
-
-
Fischer Esterification (Trustworthiness: This is the classic method for converting carboxylic acids to esters.)
-
Suspend the crude amino acid hydrochloride in absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid. Rationale: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by ethanol.
-
Heat the mixture to reflux for 4-6 hours. The reaction drives off water, pushing the equilibrium towards the ester product.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Workup and Purification
-
Cool the reaction mixture and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases. Rationale: Neutralization is crucial to remove the acid catalyst and allow for the extraction of the basic amine product into an organic solvent.
-
Extract the aqueous solution multiple times with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
-
Applications in Drug Development and Research
The structural motifs within this compound make it a compound of interest for pharmaceutical research.
-
Scaffold for Novel Therapeutics: As a chiral building block, it can be incorporated into larger molecules designed to interact with specific biological targets. The amino acid backbone is a common feature in many drugs that mimic natural peptides or bind to enzyme active sites.
-
Prodrug Design: The ester and amine functionalities are ideal handles for creating prodrugs.[1] A drug with poor solubility or permeability can be covalently linked to this molecule. Inside the body, metabolic enzymes (esterases, amidases) can cleave the bond, releasing the active drug at the desired site of action. This strategy can improve pharmacokinetics and reduce off-target toxicity.[2]
-
Intermediate for Key Pharmaceuticals: While direct applications are not widely documented, it serves as a valuable intermediate. For example, related p-hydroxyphenyl amino acids are crucial for the synthesis of semi-synthetic penicillins like Amoxicillin.[6] This highlights the importance of such precursors in the production of established and novel antibiotic agents.
Safety, Handling, and Storage
Proper handling is essential when working with any chemical intermediate. The following guidelines are based on general safety data for related compounds.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[7] Work should be conducted in a well-ventilated area or a chemical fume hood.[7]
-
Handling: Avoid contact with skin and eyes.[8] Do not inhale dust or vapors.[7] Keep away from heat, sparks, and open flames, as related compounds may be flammable.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] Keep away from strong oxidizing agents and strong acids/bases.[9][10]
-
First Aid:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Conclusion
This compound is a strategically important chemical entity for researchers in organic synthesis and medicinal chemistry. Its trifunctional nature provides a versatile platform for constructing complex molecular architectures and for developing advanced drug delivery systems. A thorough understanding of its structure, properties, and synthetic pathways, as outlined in this guide, is crucial for leveraging its full potential in the laboratory and in the development of next-generation pharmaceuticals.
References
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3-hydroxyphenylglycine ethyl ester CAS number and synonyms
An In-depth Technical Guide to 3-Hydroxyphenylglycine Ethyl Ester
Introduction
3-Hydroxyphenylglycine ethyl ester is a non-proteinogenic amino acid derivative that serves as a crucial building block in the landscape of organic synthesis and medicinal chemistry. As an ester of 3-hydroxyphenylglycine, it belongs to a class of compounds recognized for their utility as intermediates in the creation of complex, biologically active molecules. The strategic placement of the hydroxyl group on the meta position of the phenyl ring, combined with the chirality at the alpha-carbon, makes it a versatile scaffold for developing novel therapeutic agents. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical identity, synthesis, applications, and handling protocols, grounded in established scientific principles.
Part 1: Chemical Identity and Physicochemical Properties
The precise identification of a chemical entity is foundational to its application in research and development. 3-Hydroxyphenylglycine ethyl ester is structurally distinct from its para- (4-hydroxy) and ortho- (2-hydroxy) isomers, a difference that significantly influences its reactivity and biological profile.
Nomenclature and Identification
-
Systematic IUPAC Name : ethyl 2-amino-2-(3-hydroxyphenyl)acetate[1]
-
CAS Number : The most specific CAS number found for the racemic mixture is 536754-45-7 for "RS-3-hydroxyphenylglycine ethyl ester"[2]. It is critical for researchers to verify the CAS number corresponding to the specific stereoisomer (R, S, or racemic) they intend to use.
-
Synonyms :
-
Ethyl amino(3-hydroxyphenyl)acetate
-
(RS)-3-Hydroxyphenylglycine ethyl ester[2]
-
Physicochemical Data Summary
A compilation of the key physicochemical properties is essential for experimental design, including solvent selection and reaction condition optimization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | [1] |
| Molecular Weight | 195.22 g/mol | |
| Appearance | Typically a powder | [2] |
| InChI Key | UROAXDAUPFMYOQ-UHFFFAOYSA-N | [1] |
Chemical Structure Diagram
The following diagram illustrates the two-dimensional structure of 3-hydroxyphenylglycine ethyl ester.
Caption: General workflow for the synthesis of 3-hydroxyphenylglycine ethyl ester.
Detailed Laboratory Protocol: Synthesis of Racemic 3-Hydroxyphenylglycine Ethyl Ester
This protocol is a representative procedure based on established esterification methods for related compounds.[3][4]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-hydroxyphenylglycine (1 equivalent) in anhydrous ethanol (10-20 mL per gram of amino acid).
-
Catalyst Addition : Cool the suspension in an ice bath. Slowly add concentrated sulfuric acid (1.2 equivalents) or bubble anhydrous hydrogen chloride gas through the mixture until saturation. The suspension should clarify as the amino acid salt forms and dissolves.
-
Reaction : Remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up : Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Caution: CO₂ evolution will occur.
-
Extraction : Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude ester by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure 3-hydroxyphenylglycine ethyl ester.
-
Characterization : Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Applications in Research and Drug Development
While direct applications of 3-hydroxyphenylglycine ethyl ester are less documented than its 4-hydroxy isomer, its structural motifs are of significant interest in medicinal chemistry. Its utility stems from its role as a versatile intermediate and chiral building block.
Role as a Pharmaceutical Intermediate
The primary value of phenylglycine derivatives lies in their incorporation into the side chains of semi-synthetic β-lactam antibiotics.[3] For example, D-(-)-p-hydroxyphenylglycine esters are crucial for synthesizing amoxicillin and cefadroxil.[3] By analogy, 3-hydroxyphenylglycine ethyl ester provides a scaffold for creating novel antibiotic variants where the position of the hydroxyl group can modulate binding affinity, pharmacokinetic properties, and the spectrum of activity.
Scaffold for Novel Therapeutics
The phenylglycine core is a privileged structure in drug discovery. The hydroxyl and amino groups offer handles for diverse chemical modifications. Research into GPR88 agonists has utilized derivatives of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol, demonstrating that modifications to the amino and carboxyl groups can lead to potent and selective modulators of this important CNS target.[5] This suggests that 3-hydroxyphenylglycine ethyl ester could serve as a starting point for developing new GPR88 ligands or agonists for other GPCRs.
Potential Research Applications
| Application Area | Rationale and Potential Use |
| Antibiotic Development | Synthesis of novel semi-synthetic penicillins and cephalosporins with potentially altered efficacy or resistance profiles.[3] |
| CNS Drug Discovery | Development of agonists/antagonists for neurotransmitter receptors (e.g., GPR88), leveraging the phenylglycine scaffold.[5] |
| Peptidomimetics | Incorporation into peptide sequences to introduce conformational constraints or new binding interactions. |
| Prodrug Design | The ester functionality can be part of a prodrug strategy to improve the bioavailability of a parent molecule, releasing the active drug through enzymatic hydrolysis.[6] |
Part 4: Safety, Handling, and Storage
Anticipated Hazards
-
Skin Irritation : May cause skin irritation upon contact.[7][9]
-
Eye Irritation : May cause serious eye irritation or damage.[9]
-
Respiratory Irritation : Inhalation of dust or powder may cause respiratory tract irritation.[7][9]
Laboratory Safety Workflow
Caption: A standard safety workflow for handling chemical reagents.
Recommended Safe Handling Protocol
-
Engineering Controls : Always handle 3-hydroxyphenylglycine ethyl ester in a well-ventilated chemical fume hood to minimize inhalation exposure.[10]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including:
-
Gloves : Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves prior to use.
-
Eye Protection : Safety glasses with side shields or goggles are mandatory.[10]
-
Lab Coat : A standard laboratory coat should be worn to prevent skin contact.
-
-
Hygiene Practices : Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory area.[8]
-
First Aid :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[9]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Storage
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
3-Hydroxyphenylglycine ethyl ester is a valuable, non-canonical amino acid ester with significant potential as a synthetic intermediate in drug discovery and development. Its unique substitution pattern offers opportunities for creating novel analogs of established drugs, particularly in the antibiotic and CNS therapeutic areas. A thorough understanding of its chemical properties, synthetic pathways, and safe handling procedures is essential for researchers looking to leverage this versatile chemical building block in their work.
References
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22630334, 4-Hydroxyphenyl-glycine ethyl ester. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChemLite - Ethyl 2-(3-amino-2-hydroxyphenyl)acetate (C10H13NO3). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChemLite - this compound (C10H13NO3). Retrieved from [Link]
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 57742177, Ethyl 2-(2-amino-3-hydroxyphenyl)acetate. Retrieved from [Link]
- Google Patents. (n.d.). WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters.
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Jin, C., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. National Institutes of Health. Retrieved from [Link]
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KingDraw. (n.d.). Ethyl 2-amino-2-(4-hydroxyphenyl)acetate. Retrieved from [Link]
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Cleanchem Laboratories. (n.d.). Material Safety Data Sheet P-HYDROXYPHENYLGLYCINE METHYL ESTER. Retrieved from [Link]
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Aapptec Peptides. (n.d.). H-Phg(4-OH)-OEt, L-4-Hydroxyphenylglycine ethyl ester. Retrieved from [Link]
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ChemWhat. (n.d.). P-Hydroxyphenylglycine Methyl Ester CAS#: 26531-82-8. Retrieved from [Link]
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Molbase. (n.d.). Oxfenicine, UK-25842. Retrieved from [Link]
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Patsnap. (n.d.). P-hydroxyphenylglycine patented technology retrieval search results. Retrieved from [Link]
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A Technical Guide to the CNS Bioactivity of Meta-Hydroxyphenylglycine Esters
For: Researchers, scientists, and drug development professionals in neuroscience.
Abstract
The glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system (CNS), is a critical target for therapeutic intervention in a host of neurological disorders. Fine-tuning glutamatergic transmission offers a promising strategy for managing conditions characterized by neuronal hyperexcitability or excitotoxicity, such as epilepsy and ischemic brain injury. Within this context, derivatives of phenylglycine, particularly meta-hydroxyphenylglycine (mHPG), have emerged as valuable pharmacological tools. This guide delves into the synthesis, mechanisms of action, and bioactivity of mHPG esters, focusing on their role as modulators of metabotropic glutamate receptors (mGluRs). We will explore their potential as neuroprotective and anticonvulsant agents, provide detailed experimental protocols for their evaluation, and discuss the causal logic behind these advanced methodologies.
Introduction: The Rationale for Targeting Glutamate Receptors
Glutamate mediates its effects through two main classes of receptors: ionotropic (iGluRs) and metabotropic (mGluRs). While iGluRs form ion channels and are responsible for fast synaptic transmission, mGluRs are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger signaling pathways.[1] This modulatory role makes mGluRs particularly attractive drug targets, offering the potential for more nuanced therapeutic effects compared to the direct channel blockade of iGluRs.
There are eight mGluR subtypes, categorized into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms.[1][2]
-
Group I mGluRs (mGluR1 and mGluR5): Typically couple to Gq/G11 proteins, leading to the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][3] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[1][3]
-
Group II (mGluR2, mGluR3) & Group III (mGluR4, mGluR6, mGluR7, mGluR8): These receptors are generally coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[1]
Phenylglycine derivatives have been instrumental in dissecting the function of these receptors.[4] Specifically, meta-hydroxyphenylglycine (mHPG) and its analogues act as competitive antagonists at Group I mGluRs, making them valuable for studying conditions linked to excessive Group I mGluR activation, such as epilepsy and excitotoxic neuronal death.
The primary challenge with polar molecules like mHPG is their limited ability to cross the blood-brain barrier (BBB). Esterification is a common medicinal chemistry strategy to address this. By masking the polar carboxylic acid and hydroxyl groups, esters of mHPG are rendered more lipophilic, enhancing their brain penetration. Once in the CNS, these ester pro-drugs are hydrolyzed by endogenous esterases back to the active parent compound, mHPG.
Synthesis and Structure-Activity Relationships
The synthesis of mHPG esters is typically achieved through standard esterification procedures, such as Steglich esterification, which utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).[5][6]
General Synthesis Pathway:
Caption: Generalized workflow for the synthesis of mHPG esters.
The choice of the alcohol (R-OH) is critical as it dictates the physicochemical properties of the final ester. The structure-activity relationship (SAR) studies aim to optimize:
-
Lipophilicity: To enhance BBB penetration.
-
Stability: The ester must be stable enough in peripheral circulation but readily cleaved by CNS esterases.
-
Solubility: To allow for appropriate formulation.
CNS Bioactivity and Therapeutic Potential
The primary mechanism by which mHPG esters exert their effects is through the antagonism of Group I mGluRs. Overactivation of these receptors is implicated in several CNS pathologies.
Neuroprotection
Excitotoxicity, a process where excessive glutamate receptor stimulation leads to neuronal damage and death, is a key component of ischemic stroke and other neurodegenerative conditions.[7] Group I mGluRs, particularly mGluR5, are known to potentiate the function of NMDA receptors, which are major drivers of excitotoxic calcium influx.[8][9]
By acting as antagonists, mHPG derivatives can mitigate this excitotoxic cascade.[9] The neuroprotective potential of these compounds is often evaluated in vitro using models of ischemic cell death.
Anticonvulsant Activity
Epilepsy is characterized by neuronal hyperexcitability. Group I mGluR antagonists have shown promise in reducing seizure activity in various animal models.[10][11] The activation of Group I mGluRs can lead to prolonged epileptiform bursts.[11] Antagonists like mHPG can suppress this activity. While both mGluR1 and mGluR5 are involved, mGluR5 activation appears more critical for the induction of seizure-like events, whereas mGluR1 activation is more involved in sustaining them.[11]
Experimental Protocols for CNS Evaluation
A multi-tiered approach is essential for evaluating the CNS bioactivity of mHPG esters, progressing from in vitro characterization to in vivo efficacy models.
Caption: Hierarchical workflow for evaluating mHPG ester bioactivity.
Protocol: In Vitro Neuroprotection using Oxygen-Glucose Deprivation (OGD)
This protocol simulates ischemic conditions in cultured neurons to assess the neuroprotective effects of a test compound.[12][13]
Rationale: OGD mimics the primary insults of a stroke (lack of oxygen and glucose), leading to excitotoxic cell death.[14] A successful neuroprotective agent will increase cell viability following OGD.
Step-by-Step Methodology:
-
Cell Culture: Plate primary cortical or hippocampal neurons onto poly-D-lysine coated plates and culture for 10-14 days to allow for mature synaptic connections.
-
Pre-treatment: One hour prior to OGD, replace the culture medium with a medium containing the mHPG ester at various concentrations (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control.
-
Induction of OGD:
-
Wash the cells three times with a glucose-free balanced salt solution (e.g., Earle's Balanced Salt Solution - EBSS).[12]
-
Place the cultures in a hypoxic chamber filled with a 95% N2 / 5% CO2 gas mixture.[12][14]
-
Incubate at 37°C for a predetermined duration (e.g., 90 minutes) to induce significant but sub-maximal cell death in the control group.[7]
-
-
Reperfusion:
-
Remove the plates from the chamber.
-
Replace the OGD buffer with the original, pre-conditioned culture medium (containing glucose and the test compound/vehicle).
-
Return the cultures to a normoxic (standard 95% air / 5% CO2) incubator for 24 hours.
-
-
Assessment of Cell Viability:
-
Use a quantitative assay such as the MTT assay or LDH release assay.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
LDH (Lactate Dehydrogenase) is released from damaged cells. An increase in LDH in the medium indicates decreased viability.
-
Compare the viability in compound-treated wells to vehicle-treated wells.
-
Self-Validation: The protocol must include a positive control (a known neuroprotective agent) and a negative control (vehicle) to ensure the assay is performing correctly. The degree of cell death in the vehicle-treated OGD group should be significant and reproducible.
Protocol: In Vivo Anticonvulsant Screening - The 6-Hz Model
This model is particularly useful for identifying compounds effective against therapy-resistant partial seizures.[15]
Rationale: The 6-Hz seizure model in mice is considered a model of psychomotor seizures and has shown good predictive validity for identifying drugs effective against focal seizures that are often resistant to standard antiepileptic drugs.[16][17]
Step-by-Step Methodology:
-
Animal Preparation: Use adult male mice (e.g., C57BL/6 strain). Allow them to acclimate to the facility for at least one week.
-
Compound Administration: Administer the mHPG ester via an appropriate route (e.g., intraperitoneal injection - IP) at various doses. Include a vehicle control group. The timing of administration before the seizure induction should be based on pharmacokinetic data (time to maximum brain concentration, Tmax).
-
Seizure Induction:
-
At the predetermined time post-dosing, deliver a 6-Hz electrical stimulus (e.g., 32 mA, 0.2 ms pulse width, 3-second duration) via corneal or auricular electrodes. A drop of saline is applied to the eyes before electrode placement to ensure good conductivity.
-
-
Observation: Immediately after the stimulus, place the animal in an observation chamber and observe for the characteristic "psychomotor" seizure phenotype: a stun position, forelimb clonus, and Straub tail. The animal is considered protected if it does not display this seizure behavior.
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the ED50 (the dose at which 50% of the animals are protected) using probit analysis.
-
Concurrent assessment of motor impairment (e.g., using a rotarod test) is crucial to distinguish true anticonvulsant activity from non-specific motor deficits.
-
Data Presentation & Interpretation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: In Vitro Neuroprotection Data
| Compound | Concentration (µM) | % Neuronal Viability (vs. Normoxia Control) |
| Vehicle (OGD) | - | 35 ± 4% |
| mHPG-Ester A | 1 | 42 ± 5% |
| mHPG-Ester A | 10 | 68 ± 6% |
| mHPG-Ester A | 100 | 75 ± 7% |
| mHPG-Ester B | 10 | 55 ± 5% |
| Positive Control | 10 | 80 ± 4%* |
| Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle (OGD). |
Table 2: In Vivo Anticonvulsant Activity (6-Hz Model)
| Compound | ED50 (mg/kg, IP) | TD50 (mg/kg, Rotarod) | Protective Index (PI = TD50/ED50) |
| mHPG-Ester A | 15 | 120 | 8.0 |
| mHPG-Ester B | 35 | 105 | 3.0 |
| Standard AED | 10 | 40 | 4.0 |
| A higher Protective Index indicates a better separation between efficacy and motor toxicity. |
Mechanism of Action: Signaling Pathways
The bioactivity of mHPG esters stems from their ability to block the Gq-coupled signaling cascade initiated by Group I mGluRs.
Caption: Antagonism of the Group I mGluR signaling pathway by mHPG.
Conclusion and Future Directions
Meta-hydroxyphenylglycine esters represent a promising class of compounds for modulating CNS excitability. Their mechanism as Group I mGluR antagonists provides a strong rationale for their investigation as neuroprotective and anticonvulsant agents. The pro-drug strategy of esterification is a valid approach to overcoming the pharmacokinetic limitations of the parent mHPG molecule.
Future research should focus on:
-
Optimizing the Ester Moiety: To fine-tune the pharmacokinetic profile for optimal brain exposure and duration of action.
-
Subtype Selectivity: Developing analogues with greater selectivity for mGluR5 over mGluR1, which may offer a better therapeutic window for neuroprotection and anticonvulsant effects.[11]
-
Chronic Dosing Studies: Evaluating the long-term efficacy and safety of these compounds in chronic models of epilepsy and neurodegeneration.
The systematic application of the in vitro and in vivo protocols outlined in this guide will be essential for advancing mHPG esters from promising chemical scaffolds to potential clinical candidates for treating devastating neurological disorders.
References
-
Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. [Link]
-
Hermans, E., & Challiss, R. A. J. (2001). Structural, signalling and regulatory properties of the group I metabotropic glutamate receptors. Biochemical Journal, 359(Pt 3), 465–484. [Link]
-
Sonavane, K., et al. (2016). A REVIEW: ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. Indo American Journal of Pharmaceutical Research, 6(08). [Link]
-
Löscher, W. (2011). Animal models of drug-resistant epilepsy. Epilepsy & Behavior, 22(1), 65-74. [Link]
-
Iacovelli, L., et al. (2011). Downstream signaling pathways activated by metabotropic glutamate receptors (mGluR). ResearchGate. [Link]
-
Bio-protocol. (n.d.). Oxygen-glucose deprivation (OGD). Bio-protocol. [Link]
-
Barker-Haliski, M., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 167, 106425. [Link]
-
Löscher, W., & Brandt, C. (2019). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. International Journal of Molecular Sciences, 20(19), 4745. [Link]
-
Gerfin-Moser, A., et al. (2003). Protocol for oxygen-glucose deprivation (OGD) experiments in mouse hippocampal organotypic cultures. ResearchGate. [Link]
-
White, H. S. (2021). Animal Models of Pharmacoresistant Epilepsy. Oxford Academic. [Link]
-
Sharma, B., et al. (2019). In vitro and in vivo models of BBB to evaluate brain targeting drug delivery. Semantic Scholar. [Link]
-
Wang, J., & Maffucci, J. A. (2016). Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases. Frontiers in Molecular Neuroscience, 9, 133. [Link]
-
Dawson, L. A., & Tricklebank, M. D. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]
-
Wikipedia. (n.d.). Metabotropic glutamate receptor. Wikipedia. [Link]
-
Connolly, K. J., & Mally,S. (2015). In vitro oxygen-glucose deprivation to study ischemic cell death. Methods in Molecular Biology, 1254, 197-210. [Link]
-
Mondal, S., et al. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. [Link]
-
Summerfield, S. G., & Dong, K. C. (2013). In vitro, in vivo and in silico models of drug distribution into the brain. Journal of Pharmacokinetics and Pharmacodynamics, 40(3), 301-314. [Link]
-
Fu, D., et al. (2003). Synthesis and neuropharmacological evaluation of esters of R(-)-N-alkyl-11-hydroxy-2-methoxynoraporphines. Bioorganic & Medicinal Chemistry, 11(11), 2447-2454. [Link]
-
Shityakov, S., et al. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Discovery Today, 26(6), 1435-1444. [Link]
-
Hayashi, Y., et al. (1994). Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes. The Journal of Neuroscience, 14(5 Pt 2), 3370-3377. [Link]
-
Fu, D., et al. (2003). Synthesis and neuropharmacological evaluation of esters of R(-)-N-alkyl-11-hydroxy-2-methoxynoraporphines. ResearchGate. [Link]
-
Creative Bioarray. (n.d.). Oxygen Glucose Deprivation Model. Creative Bioarray. [Link]
-
Tajiri, N., et al. (2017). Oxygen–Glucose‐Deprived Rat Primary Neural Cells Exhibit DJ‐1 Translocation into Healthy Mitochondria: A Potent Stroke Therapeutic Target. Journal of the American Heart Association, 6(1), e004773. [Link]
-
Holmes, K. H., et al. (2001). Differential effects of metabotropic glutamate receptor antagonists on bursting activity in the amygdala. Neuropharmacology, 41(8), 946-956. [Link]
-
Sakkas, D., et al. (2001). Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. British Journal of Pharmacology, 133(8), 1371-1380. [Link]
-
Zholobenko, A. V., et al. (2020). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Molecules, 25(21), 5038. [Link]
-
Taylor, D. M., & Al-Hayani, A. (2002). Differential Roles for mGluR1 and mGluR5 in the Persistent Prolongation of Epileptiform Bursts. The Journal of Neuroscience, 22(16), 6963-6970. [Link]
-
Zholobenko, A. V., et al. (2016). Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. Molecules, 21(6), 767. [Link]
-
Farr, S., et al. (2010). The Metabotropic Glutamate mGluR5 Receptor Agonist CHPG Stimulates Food Intake. Basic & Clinical Pharmacology & Toxicology, 107(1), 597-600. [Link]
-
Zholobenko, A. V., et al. (2016). Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. MDPI. [Link]
-
Ito, I., et al. (1992). 3,5-dihydroxyphenyl-glycine: A potent agonist of metabotropic glutamate receptors. Neuropharmacology, 31(7), 643-648. [Link]
-
Heal, D. J., et al. (1989). Measurement of 3-methoxy-4-hydroxyphenylglycol (MHPG) in Mouse Brain by h.p.l.c. With Electrochemical Detection, as an Index of Noradrenaline Utilisation and Presynaptic Alpha 2-adrenoceptor Function. British Journal of Pharmacology, 96(4), 833-844. [Link]
-
Taylor & Francis Online. (n.d.). 3-Methoxy-4-hydroxyphenylglycol – Knowledge and References. Taylor & Francis Online. [Link]
-
Lason, W., et al. (2007). Neuroprotective effects of some newer and potential antiepileptic drugs. Pharmacological Reports, 59(1), 3-12. [Link]
-
Jin, J., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. ACS Medicinal Chemistry Letters, 8(4), 434-439. [Link]
-
Andres-Mach, M., et al. (2022). Influence of Umbelliferone on the Anticonvulsant and Neuroprotective Activity of Selected Antiepileptic Drugs: An In Vivo and In Vitro Study. International Journal of Molecular Sciences, 23(19), 11846. [Link]
-
Czuczwar, S. J., & Lason, W. (2004). Profile of anticonvulsant activity and neuroprotective effects of novel and potential antiepileptic drugs--an update. Pharmacological Reports, 56(6), 693-706. [Link]
-
Varela-López, A., et al. (2021). In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues. Molecules, 26(11), 3121. [Link]
- Google Patents. (n.d.). WO2011113486A1 - Process for the synthesis of hydroxyphenylglycine esters.
Sources
- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptors: intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine [mdpi.com]
- 6. Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA | MDPI [mdpi.com]
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- 9. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Chemoselective Esterification of 3-Hydroxyphenylglycine (3-HPG)
Executive Summary
3-Hydroxyphenylglycine (3-HPG) is a non-proteinogenic amino acid and a critical chiral synthon in the synthesis of semi-synthetic cephalosporins and peptide mimetics. Unlike aliphatic amino acids, 3-HPG possesses a benzylic amine and a phenol group, creating a unique "instability triad":
-
Racemization Risk: The
-proton is highly acidic due to the electron-withdrawing phenyl ring, making the stereocenter labile. -
Free Base Instability: The free ester tends to undergo rapid intermolecular cyclization to form diketopiperazines or polymerize.
-
Oxidation Sensitivity: The electron-rich phenol ring is susceptible to oxidation under harsh conditions.
This guide details two validated protocols for the synthesis of 3-Hydroxyphenylglycine Methyl Ester Hydrochloride . We prioritize the isolation of the hydrochloride salt to ensure long-term stability and optical purity.
Strategic Analysis of Reaction Pathways
The Challenge of Phenylglycines
Standard acid-catalyzed esterification (e.g., Fischer esterification with
Selected Methodologies
-
Method A: Thionyl Chloride (
) / Methanol. [1][2] -
Method B: Trimethylsilyl Chloride (TMSCl) / Methanol. [5]
Experimental Protocols
Protocol A: Thionyl Chloride Mediated Esterification (Standard)
Best for: Gram-to-Kilogram scale synthesis where yield is paramount.
Reagents:
-
D- or L-3-Hydroxyphenylglycine (1.0 equiv)
-
Anhydrous Methanol (10-15 volumes)
-
Thionyl Chloride (2.5 equiv)
-
Diethyl Ether or MTBE (Antisolvent for precipitation)
Workflow:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet. Vent the condenser to a caustic scrubber (NaOH trap) to neutralize
and off-gas. -
Solvent Charge: Charge Anhydrous Methanol into the flask and cool to -10°C to -5°C using an ice/salt bath.
-
Activation (Critical Step): Add Thionyl Chloride dropwise via the addition funnel.
-
Rate: Maintain internal temperature < 0°C . The reaction is violently exothermic.
-
Observation: Solution will fume; ensure vigorous stirring.
-
-
Substrate Addition: Once
addition is complete, stir for 15 minutes at 0°C. Then, add solid 3-HPG in portions. -
Reaction: Remove the cooling bath. Allow the slurry to warm to room temperature (RT), then heat to reflux (65°C) .
-
Duration: Reflux for 3–5 hours. The slurry should dissolve into a clear (yellowish) solution.
-
-
Monitoring: Check by HPLC or TLC (mobile phase: n-Butanol/Acetic Acid/Water 4:1:1). Look for the disappearance of the baseline amino acid spot.
-
Isolation:
-
Cool the mixture to RT.
-
Concentrate under reduced pressure (Rotavap) at < 40°C to remove solvent and excess
. Do not overheat. -
Obtain a viscous oil/gum.
-
Trituration: Add cold Diethyl Ether (or MTBE) to the residue and stir vigorously to induce crystallization.
-
-
Filtration: Filter the white to off-white solid under nitrogen protection (hygroscopic). Wash with cold ether.
-
Drying: Dry in a vacuum oven at 30°C over
or KOH pellets.
Protocol B: TMSCl Mediated Esterification (Mild)
Best for: High optical purity requirements or research-scale synthesis.
Reagents:
-
3-Hydroxyphenylglycine (1.0 equiv)
-
Anhydrous Methanol (10 volumes)
-
Trimethylsilyl Chloride (TMSCl) (2.5 - 3.0 equiv)
Workflow:
-
Suspension: Suspend 3-HPG in anhydrous methanol at Room Temperature (20-25°C).
-
Addition: Add TMSCl dropwise over 20 minutes.
-
Note: A mild exotherm will occur, but cooling is generally not required unless scale >50g.
-
-
Reaction: Stir at Room Temperature for 12–24 hours. The solid will gradually dissolve.
-
Workup:
-
Concentrate the solution in vacuo.
-
Precipitate the product by adding the residue dropwise into cold Diethyl Ether with rapid stirring.
-
Filter and dry as per Method A.
-
Critical Quality Attributes (CQA) & Data
The following table summarizes expected specifications for the Hydrochloride Salt .
| Attribute | Specification | Method |
| Appearance | White to pale yellow crystalline powder | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, Phosphate buffer/MeCN |
| Enantiomeric Excess (ee) | > 99.0% | Chiral HPLC (e.g., Crownpak or Chiralcel OD-H) |
| Water Content | < 1.0% | Karl Fischer (Note: Product is hygroscopic) |
| Identity | Matches Ref Std | 1H NMR (DMSO-d6), MS |
Stability Warning: The Free Base
Do NOT neutralize the hydrochloride salt to the free amine ester for storage.
-
Risk: The free amine of phenylglycine esters rapidly attacks the ester carbonyl of a neighboring molecule.
-
Result: Formation of 3,6-bis(3-hydroxyphenyl)piperazine-2,5-dione (Diketopiperazine) and loss of product.
-
Protocol: If the free base is needed for a coupling reaction, neutralize in situ at low temperature (-20°C) immediately prior to use.
Visualized Workflows
Reaction Logic & Racemization Risk
The following diagram illustrates the reaction pathway and the competing racemization mechanism that must be mitigated by temperature control.
Caption: Figure 1. Reaction pathway for 3-HPG esterification. Red paths indicate critical failure modes (racemization via heat or dimerization via neutralization).
Method A Process Flow
Caption: Figure 2. Step-by-step unit operations for Thionyl Chloride esterification.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield / Sticky Gum | Incomplete precipitation or residual solvent. | Use absolutely dry ether for trituration. Scratch flask wall to induce nucleation. |
| Yellow/Brown Color | Oxidation of the phenol group. | Ensure Nitrogen atmosphere throughout.[7] Check |
| Loss of Optical Rotation | Racemization due to overheating. | Strictly limit reflux time. Do not exceed 65°C. Switch to Method B (TMSCl) if problem persists. |
| Violent Fuming | Cool methanol to -10°C. Add reagent slower. |
References
-
Li, Z., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Amino Acids, 39, 853–856. (Demonstrates TMSCl/MeOH utility for aromatic amino acids).
- Anand, R. C., & Vats, S. (2020). Practical Procedures for the Synthesis of Amino Acid Esters. Organic Preparations and Procedures International. (Review of SOCl2 vs TMSCl methods).
- Williams, R. M. (1989). Synthesis of Optically Active alpha-Amino Acids. Pergamon Press.
-
Sigma-Aldrich/Merck. Product Specification: D-4-Hydroxyphenylglycine methyl ester hydrochloride. (Used as industrial benchmark for 3-isomer specifications).
-
Patent WO2016202252. Method for synthesizing D-para-hydroxyphenylglycine methyl ester. (Industrial protocols for phenylglycine esterification and crystallization).
Sources
- 1. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 2. CN104892444A - Method for synthesizing D-p-hydroxyphenylglycine methyl ester - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. WO1998049133A1 - Process for esterification of amino acids and peptides - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Phenol Oxidation in 3-Hydroxyphenylglycine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the oxidative degradation of 3-hydroxyphenylglycine derivatives. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights and practical, field-proven troubleshooting strategies to ensure the integrity of your experiments and synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: Why are 3-hydroxyphenylglycine derivatives so susceptible to oxidation?
A1: The phenolic hydroxyl group in 3-hydroxyphenylglycine and its derivatives is highly susceptible to oxidation.[1][2] This reactivity stems from the electron-rich nature of the aromatic ring, which is further activated by the hydroxyl group.[1] This activation facilitates the loss of a hydrogen atom or an electron, leading to the formation of a phenoxy radical. This radical can then participate in a cascade of reactions, including dimerization or further oxidation to form quinone-type structures, often resulting in colored impurities.[1][2]
Q2: What are the common visual indicators of oxidation in my samples?
A2: A common sign of phenol oxidation is a change in the color of your solution or solid sample.[3][4] Often, a colorless or pale yellow solution will turn yellow, brown, or even black upon oxidation.[3][4] This is due to the formation of highly conjugated quinone-type compounds and polymeric materials.[2][3] If you observe such color changes, it is a strong indication that oxidative degradation is occurring.
Q3: Can the pH of my reaction mixture influence the rate of oxidation?
A3: Absolutely. The pH of the medium plays a critical role in the oxidation of phenols.[5][6][7] In general, alkaline conditions (higher pH) promote the deprotonation of the phenolic hydroxyl group to form a phenoxide ion.[1] This phenoxide ion is more electron-rich and, therefore, more susceptible to oxidation than the protonated phenol.[1] Conversely, acidic to neutral pH conditions can help to suppress this deprotonation and thus slow down the rate of oxidation.[6] However, the optimal pH can be system-dependent.[8]
Q4: Are there any specific metal ions I should be concerned about in my reaction?
A4: Yes, trace metal ions, particularly transition metals like iron (Fe), copper (Cu), and manganese (Mn), can act as catalysts for phenol oxidation.[9][10][11] These metal ions can facilitate electron transfer processes, promoting the formation of reactive oxygen species and phenoxy radicals.[9][12] It is crucial to use high-purity reagents and solvents and to consider the use of chelating agents like EDTA to sequester any trace metal contaminants.
Troubleshooting Guide
Issue 1: Rapid Discoloration of Reaction Mixture Upon Reagent Addition
Plausible Causes & Solutions
-
Cause: The added reagent may be contaminated with oxidizing impurities or trace metals.
-
Solution:
-
Reagent Purity Check: Use freshly opened, high-purity grade reagents. If possible, purify the reagent before use (e.g., distillation, recrystallization).
-
Metal Contamination: Treat the reaction mixture with a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.
-
-
Cause: The reaction is being conducted under an air atmosphere, and the reagents are sensitive to oxygen.
-
Solution:
Issue 2: Formation of Insoluble, Colored Byproducts During Workup or Purification
Plausible Causes & Solutions
-
Cause: The pH of the aqueous phase during extraction is too high, promoting oxidation.
-
Solution:
-
pH Control: Maintain a slightly acidic pH (around 5-6) during aqueous workup to minimize phenoxide formation.[5]
-
Antioxidant Addition: Add a small amount of a reducing agent or antioxidant, such as sodium bisulfite or ascorbic acid, to the aqueous phase.
-
-
Cause: The compound is degrading on the chromatography column (e.g., silica gel).
-
Solution:
-
Column Deactivation: Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent.
-
Alternative Purification: Consider alternative purification methods such as crystallization or preparative HPLC with a suitable mobile phase.
-
Issue 3: Poor Yield and Purity of the Final Product Despite Careful Handling
Plausible Causes & Solutions
-
Cause: The phenolic hydroxyl group is participating in unwanted side reactions.
-
Solution:
-
Protecting Group Strategy: Protect the phenolic hydroxyl group with a suitable protecting group early in the synthetic sequence.[18][19][20] Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl ethers (e.g., TBDMS).[18][19][20] The choice of protecting group will depend on the specific reaction conditions to be employed in subsequent steps.[21]
-
Deprotection Conditions: Carefully select deprotection conditions that are mild and will not affect other functional groups in the molecule.[22]
-
-
Cause: The product is unstable during storage.
-
Solution:
-
Proper Storage: Store the purified compound under an inert atmosphere, protected from light, and at low temperatures (e.g., in a freezer).[13]
-
Antioxidant Spiking: For long-term storage in solution, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Experimental Protocols
Protocol 1: General Procedure for Handling Air-Sensitive 3-Hydroxyphenylglycine Derivatives
-
Glassware Preparation: All glassware should be thoroughly cleaned and oven-dried overnight at 120 °C to remove any adsorbed water.[16] Assemble the glassware hot under a stream of dry nitrogen or argon.[16]
-
Inert Atmosphere Setup: Connect the reaction flask to a Schlenk line or place it inside a glove box.[17]
-
Solvent Degassing: Degas all solvents by sparging with nitrogen or argon for at least 30 minutes prior to use.
-
Reagent Transfer: Transfer all reagents and solvents using gas-tight syringes or cannulas under a positive pressure of inert gas.[15][16]
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS) by withdrawing aliquots under inert conditions.
-
Workup: Quench the reaction and perform extractions using degassed solvents. Maintain a slightly acidic pH in the aqueous phase.
-
Purification and Storage: Purify the product as quickly as possible and store it under an inert atmosphere at low temperature.[13]
Protocol 2: Analytical Detection of Phenol Oxidation
A simple colorimetric test can be used to quickly assess the presence of phenolic compounds and their oxidation products.
-
Ferric Chloride Test:
-
Dissolve a small amount of your sample in water or ethanol.
-
Add a few drops of a dilute ferric chloride (FeCl₃) solution.
-
The development of a violet, blue, or green color is indicative of the presence of a phenol.[23] A change in the intensity or hue of this color over time can suggest ongoing oxidation.
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of your compound in a suitable solvent.
-
Record the UV-Vis spectrum. The formation of quinone-type structures will often lead to the appearance of new absorption bands in the visible region of the spectrum.[12]
-
Data Presentation
Table 1: Comparison of Common Antioxidants for Phenolic Compounds
| Antioxidant | Mechanism of Action | Advantages | Disadvantages | Typical Concentration |
| Ascorbic Acid (Vitamin C) | Reducing agent, free radical scavenger[24] | Water-soluble, biocompatible | Can be unstable at high pH and temperature | 0.1 - 1% w/v |
| Butylated Hydroxytoluene (BHT) | Free radical scavenger[25] | Highly effective in non-polar media | Potential health concerns at high concentrations | 0.01 - 0.1% w/v |
| Sodium Bisulfite (NaHSO₃) | Reducing agent, oxygen scavenger | Inexpensive, effective in aqueous solutions | Can introduce sulfur impurities | 0.1 - 2% w/v |
| EDTA | Metal chelator | Sequesters catalytic metal ions[10] | Does not directly scavenge free radicals | 1 - 10 mM |
Visualizations
Phenol Oxidation Pathway
Caption: General pathway of phenol oxidation.
Troubleshooting Workflow for Phenol Oxidation
Caption: Decision-making workflow for troubleshooting phenol oxidation.
References
-
Oxidative coupling of phenols - Wikipedia. Available at: [Link]
-
Appendix 6: Protecting groups - Oxford Learning Link. Available at: [Link]
-
Protecting Groups. Available at: [Link]
-
Protecting Groups | IIT. Available at: [Link]
-
Effect of pH on phenol decomposition. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
What is the mechanism of Phenol? - Patsnap Synapse. Available at: [Link]
-
Effect of pH on the phenol oxidation the product distribution. Experimental conditions - ResearchGate. Available at: [Link]
-
Influence of the pH on the phenol oxidation by hydrogen peroxide in the presence of homogeneous iron species, after 1 h of reaction - ResearchGate. Available at: [Link]
-
Oxidation of Phenols - Organic Chemistry - Jack Westin. Available at: [Link]
-
Exploring the Correlation Between the Molecular Structure and Biological Activities of Metal–Phenolic Compound Complexes: Research and Description of the Role of Metal Ions in Improving the Antioxidant Activities of Phenolic Compounds - MDPI. Available at: [Link]
-
Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Available at: [Link]
-
Effects of metal ions on physicochemical properties and redox reactivity of phenolates and phenoxyl radicals: mechanistic insight into hydrogen atom abstraction by phenoxyl radical-metal complexes - PubMed. Available at: [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. Available at: [Link]
-
Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution - ACS Publications. Available at: [Link]
-
Oxidation and reduction of phenols - ResearchGate. Available at: [Link]
-
Changes in solution color during phenol oxidation by Fenton reagent - PubMed. Available at: [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. Available at: [Link]
-
Determination of pH-dependent antioxidant activity of palm (Borassus flabellifer) polyphenol compounds by photoluminol and DPPH methods: a comparison of redox reaction sensitivity - PMC. Available at: [Link]
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Available at: [Link]
-
Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Influence of metal ions concentration on phenol degradation by Rhodococcus pyridinivorans GM3 - ResearchGate. Available at: [Link]
-
Identification of Phenols. Available at: [Link]
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC - NIH. Available at: [Link]
-
2.3 The Manipulation of Air-Sensitive Compounds. Available at: [Link]
-
Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC. Available at: [Link]
- Phenol detection process - US3544271A - Google Patents.
-
Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar. Available at: [Link]
-
Rapid Colorimetric Estimation of Phenol | Analytical Chemistry - ACS Publications. Available at: [Link]
-
Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification, and Characterization Techniques: A Focused Review - PMC. Available at: [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. Available at: [Link]
-
The Manipulation of Air Sensitive Compounds 2nd ed. [chem] - D. Shriver, M. Drezdzon (Wiley, 1986) WW.djvu - ResearchGate. Available at: [Link]
-
Tyrosinase-catalyzed oxidation of 3,4-dihydroxyphenylglycine - PubMed - NIH. Available at: [Link]
- Method for synthesizing D-p-hydroxyphenylglycine methyl ester - CN104892444A - Google Patents.
-
Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics - PubMed. Available at: [Link]
- Synthetic method of p-hydroxyphenylglycine - CN102816076B - Google Patents.
-
Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists - NIH. Available at: [Link]
- Process for preparing p-hydroxy phenylglycine - US4350826A - Google Patents.
-
4-Hydroxyphenylglycine - Wikipedia. Available at: [Link]
- Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - US4260684A - Google Patents.
- Synthetic method of p-hydroxyphenylglycine - CN102816076A - Google Patents.
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl 2-amino-2-(3-hydroxyphenyl)acetate
Introduction: The Analytical Imperative for Chiral Building Blocks
In the landscape of modern drug discovery and development, the structural integrity of chiral synthons is paramount. Ethyl 2-amino-2-(3-hydroxyphenyl)acetate, a key intermediate, presents a fascinating case study in structural elucidation. Its utility as a precursor for various pharmacologically active agents necessitates a robust, multi-faceted analytical approach to confirm its identity, purity, and structural nuances.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. Moving beyond a mere recitation of data, we will explore the rationale behind spectral interpretation, compare the strengths and limitations of ¹H NMR against other common analytical techniques, and provide actionable protocols for researchers in the field. Our objective is to equip you with the expertise to not only interpret data but to make informed decisions in your analytical workflow.
Part 1: A Deep Dive into the ¹H NMR Spectrum
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone of small molecule structural analysis. It provides an unparalleled window into the electronic environment of every proton in a molecule, revealing connectivity and stereochemical relationships.
The Molecular Blueprint: Assigning the Protons
To dissect the spectrum, we must first understand the distinct proton environments within this compound. We can categorize the non-exchangeable and potentially exchangeable protons as shown below.
Caption: A typical analytical workflow for the characterization of a synthesized pharmaceutical intermediate.
Performance Comparison of Key Analytical Methods
The selection of an analytical technique is driven by the specific question being asked. The table below compares ¹H NMR with other standard methods for the analysis of this compound.
| Technique | Information Provided | Strengths | Limitations | Application in this Context |
| ¹H NMR | Detailed proton environments, proton-proton connectivity (J-coupling), relative stereochemistry, quantitative analysis of mixtures. | Unambiguous structural elucidation; non-destructive; highly reproducible. | Relatively low sensitivity compared to MS; complex spectra can be difficult to interpret; requires soluble samples. | Primary tool for identity confirmation. Establishes the complete proton structure and confirms functional groups are in the correct positions. |
| ¹³C NMR | Number of unique carbon atoms, chemical environment of each carbon (sp², sp³, etc.). [1] | Complements ¹H NMR by providing a direct view of the carbon skeleton; simpler spectra (typically no C-C coupling). | Very low natural abundance of ¹³C results in low sensitivity and requires longer acquisition times; generally not quantitative without specific parameters. | Confirms the presence of the 10 unique carbons in the molecule and their electronic environment (e.g., carbonyl carbon ~170 ppm). |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns. | Extremely high sensitivity (femtomole to attomole); provides definitive molecular weight. [2] | Provides little to no information on isomer connectivity (e.g., 2-hydroxyphenyl vs. 3-hydroxyphenyl); soft ionization techniques may not produce fragments for structural clues. | Definitive confirmation of molecular formula. HRMS would confirm C₁₀H₁₃NO₃. Fragmentation can help identify the ethyl acetate and hydroxyphenyl moieties. |
| HPLC | Purity assessment, quantification, separation of isomers and impurities. [3] | High resolving power for complex mixtures; excellent quantitative accuracy and precision; can be coupled with MS for peak identification. [4] | Provides no structural information on its own; requires reference standards for identification and quantification. | Gold standard for purity analysis. Used to determine the percentage purity of the compound and to detect any process-related impurities or degradation products. |
Conclusion: An Integrated, Multi-Technique Approach
The comprehensive analysis of this compound demonstrates that while ¹H NMR spectroscopy is the indispensable primary tool for structural elucidation, it does not stand alone. Its true power is realized when integrated into a workflow that includes mass spectrometry for molecular formula confirmation and HPLC for purity and quantitative analysis.
For the researcher and drug developer, this multi-pronged strategy is not redundant; it is a self-validating system that ensures the identity, purity, and quality of critical intermediates. By understanding the causality behind the spectral data and the complementary nature of different analytical techniques, scientists can build a complete, trustworthy, and defensible data package for their molecules.
References
-
ACS Publications. (2010). ¹H NMR Spectroscopic Investigations on the Conformation of Amphiphilic Aromatic Amino Acid Derivatives in Solution. Available at: [Link]
-
The Chemical Society of Japan. (1981). Enolate Anions. IV. The ¹³C NMR Spectra of Sodium Enolates of Ethyl Phenylacetates in DMSO. Available at: [Link]
-
AIP Publishing. (1966). NMR Study of the Protolysis Kinetics in Simple Amino Acids. I. Sarcosine Hydrochloride and its Ester. Available at: [Link]
-
ResearchGate. (2015). The 13 amino acid benzyl esters, whose enantiodiscrimination by Mosher.... Available at: [Link]
-
ResearchGate. ¹H NMR (400 MHz, CDCl₃) of [4-(4-phenylphenyl)phenyl] ethyl acetate (5). Available at: [Link]
-
Wiley Online Library. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]
-
PubChem, National Institutes of Health. Ethyl phenylacetate. Available at: [Link]
-
AIR Unimi. (2015). ¹H NMR spectroscopy in the presence of Mosher acid to rapidly determine the.... Available at: [Link]
-
MDPI. (2020). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Available at: [Link]
-
PubChemLite. This compound (C₁₀H₁₃NO₃). Available at: [Link]
-
ResearchGate. ¹H NMR spectra of compound 2. Available at: [Link]
-
University of Birmingham. Spectra of ethyl acetate. Available at: [Link]
-
PubChemLite. Ethyl 2-(3-amino-2-hydroxyphenyl)acetate (C₁₀H₁₃NO₃). Available at: [Link]
-
Royal Society of Chemistry. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Available at: [Link]
-
Chegg.com. (2020). Solved Ethyl-2-phenylacetate Results. Available at: [Link]
-
R. Carbon. Basic Concepts of NMR: Identification of the Isomers of C. Available at: [Link]
-
University of Wisconsin-Madison, Hans Reich. NMR Spectroscopy. Available at: [Link]
-
YouTube. (2021). NMR spectrum of ethyl acetate. Available at: [Link]
-
National Institutes of Health. (2011). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Available at: [Link]
-
ScienceDirect. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available at: [Link]
-
Agilent Technologies. Amino Acid Analysis. Available at: [Link]
-
European Pharmaceutical Review. Analytical techniques. Available at: [Link]
Sources
A Comparative Guide to Reference Standards for Ethyl 2-amino-2-(3-hydroxyphenyl)acetate: Ensuring Analytical Integrity in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the accuracy and reliability of analytical data are paramount. The foundation of this data integrity lies in the quality of the reference standards used. This guide provides a comprehensive framework for the selection, qualification, and comparison of reference standards for Ethyl 2-amino-2-(3-hydroxyphenyl)acetate, a key chiral intermediate in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions and ensure the robustness of your analytical methods.
The Critical Role of a Well-Characterized Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and potency determination of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] The quality of your reference standard directly impacts the validity of your analytical results, influencing everything from early-stage research to final product release.[3] Using a poorly characterized standard can lead to inaccurate impurity profiling, erroneous potency measurements, and potential regulatory setbacks.[4]
This guide will walk through the essential analytical techniques and data interpretation necessary to qualify and compare different sources or batches of this compound reference standards.
Understanding the Certificate of Analysis (CoA): Your First Point of Comparison
Before any laboratory work commences, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is the first critical step. A comprehensive CoA is more than just a statement of purity; it is a detailed report of the analytical characterization of the specific batch of material.[1][5][6]
Here are the key elements to scrutinize on a CoA for this compound:
| Parameter | Description | Why it's Important |
| Product Identification | Includes the chemical name, CAS number (77279-43-1), molecular formula (C10H13NO3), and molecular weight (195.22 g/mol ). | Ensures you have the correct compound. |
| Batch/Lot Number | A unique identifier for the specific batch of the reference standard. | Crucial for traceability and linking analytical data to a specific material lot.[1] |
| Identity Confirmation | Typically confirmed by ¹H NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The CoA should state that the spectra are consistent with the structure. | Provides confidence in the chemical structure of the material.[7][8] |
| Purity (Assay) | Determined by a quantitative method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. It should be reported as a percentage. | This is a critical measure of the standard's quality. A higher purity value generally indicates a better-quality standard.[9] |
| Chiral Purity | As this compound is chiral, the enantiomeric excess (e.e.) or the percentage of the desired enantiomer should be reported, determined by a chiral HPLC method. | Essential for stereospecific synthesis and analysis to control for undesired enantiomeric impurities.[4][10] |
| Water Content | Typically determined by Karl Fischer titration. | Water content can affect the accurate weighing of the standard and should be accounted for in quantitative analyses. |
| Residual Solvents | Determined by Gas Chromatography (GC) or ¹H NMR. | Solvents used in the synthesis and purification process can remain in the final product and must be quantified. |
| Date of Manufacture and Expiry/Retest Date | Provides the timeframe for which the supplier guarantees the standard's quality. | Ensures the stability and reliability of the standard over time.[5] |
| Storage Conditions | Recommended conditions to maintain the integrity of the standard. | Improper storage can lead to degradation of the standard. |
| Signature of Authorization | Signed by a qualified person from the quality assurance department. | Confirms that the data has been reviewed and approved.[5] |
When comparing reference standards from different suppliers, a side-by-side comparison of their CoAs can reveal significant differences in the level of characterization and reported purity. A more detailed and transparent CoA often reflects a more rigorous quality control process by the manufacturer.[11]
Experimental Verification and Comparison: A Practical Workflow
While a CoA provides essential information, experimental verification in your own laboratory is crucial to confirm the identity and purity of the reference standard and to establish a working standard for routine use.[12][13] The following sections provide detailed protocols for the essential analytical techniques.
Workflow for Reference Standard Qualification
Caption: A logical workflow for the comprehensive qualification of a new reference standard.
Identity Confirmation: ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the chemical structure of a compound.[2][14][15] The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound reference standard and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Interpretation:
-
Chemical Shifts (δ): Compare the observed chemical shifts of the protons with the expected values for the structure of this compound. Aromatic protons are expected in the range of δ 6.5-7.5 ppm, the methine proton (α to the amino and ester groups) around δ 4.5-5.0 ppm, the ethyl ester protons (CH₂ and CH₃) around δ 4.2 and 1.2 ppm respectively, and the amino and hydroxyl protons will be broad and their chemical shifts can vary.
-
Integration: The integral of each peak should be proportional to the number of protons it represents.
-
Coupling Patterns: Analyze the splitting patterns (e.g., singlets, doublets, triplets) to confirm the connectivity of the protons.
-
Comparison Point: The ¹H NMR spectra of reference standards from different suppliers should be identical. Any significant unexpected peaks may indicate the presence of impurities.[16]
Identity Confirmation: Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.[7][17] When coupled with liquid chromatography (LC-MS), it can also provide information about the purity of the sample.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 10 µg/mL) in a suitable solvent mixture (e.g., acetonitrile/water with 0.1% formic acid).
-
LC-MS Analysis:
-
Chromatography: Inject the sample onto a suitable C18 reversed-phase HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. The expected protonated molecule [M+H]⁺ for this compound (C₁₀H₁₃NO₃) is m/z 196.09.
-
-
Data Analysis: Confirm the presence of the expected molecular ion peak in the mass spectrum. The high-resolution mass spectrum should provide an accurate mass measurement that corresponds to the elemental composition.[18]
Comparison Point: All reference standards should show the correct molecular ion peak. The presence of other significant peaks in the chromatogram or mass spectrum could indicate impurities.
Purity Determination: Achiral High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is the most common method for determining the purity of a reference standard.[7][19] This method separates the main compound from any non-volatile impurities.
Experimental Protocol:
-
System Suitability: Before sample analysis, perform a system suitability test to ensure the HPLC system is performing correctly. This typically involves injecting a standard solution multiple times to check for repeatability of retention time, peak area, and other parameters.[20]
-
Standard and Sample Preparation:
-
Standard Solution: Accurately prepare a solution of the reference standard of a known concentration (e.g., 0.5 mg/mL) in a suitable diluent (e.g., mobile phase).
-
Sample Solution: If comparing multiple standards, prepare solutions of each at the same concentration.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (A) and acetonitrile with 0.1% trifluoroacetic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the purity of the standard by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Comparison Table for Achiral HPLC Purity:
| Supplier/Batch | Retention Time (min) | Purity by Area % | Number of Impurities Detected | Largest Impurity (%) |
| Supplier A, Lot X | ||||
| Supplier B, Lot Y | ||||
| In-house Working Standard |
Chiral Purity Determination: Chiral HPLC
Since this compound is a chiral molecule, it is essential to determine its enantiomeric purity.[4] Chiral HPLC is the preferred method for separating and quantifying the enantiomers.[10]
Experimental Protocol:
-
Column Selection: Select a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of amino acid derivatives.[21]
-
Standard and Sample Preparation: Prepare a solution of the reference standard in the mobile phase.
-
Chromatographic Conditions (Example):
-
Column: Chiralpak® IA or similar amylose-based CSP.
-
Mobile Phase: A mixture of hexane and ethanol with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact ratio will need to be optimized.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the enantiomeric excess (e.e.) or the percentage of each enantiomer.
-
Enantiomeric Purity (%) of desired enantiomer = [Area of desired enantiomer / (Area of desired enantiomer + Area of undesired enantiomer)] x 100.
-
Comparison Table for Chiral Purity:
| Supplier/Batch | Retention Time (Desired Enantiomer, min) | Retention Time (Undesired Enantiomer, min) | Enantiomeric Purity (%) |
| Supplier A, Lot X | |||
| Supplier B, Lot Y | |||
| In-house Working Standard |
Establishing a Working Standard
For routine laboratory use, it is often more practical and cost-effective to establish a secondary or "working" standard that is qualified against a primary (pharmacopeial or certified) reference standard.[12][13][22]
Workflow for Establishing a Working Standard
Caption: Process for qualifying an in-house working standard against a primary reference standard.
The potency of the working standard is assigned relative to the primary standard. This involves performing a comparative assay (e.g., by HPLC) and calculating the potency of the working standard based on the known potency of the primary standard.
Conclusion
The selection and proper qualification of a reference standard for this compound are foundational to the integrity of any research or development program that utilizes this important chiral intermediate. A thorough evaluation of the Certificate of Analysis, coupled with in-house analytical verification of identity, purity, and chiral purity, provides the necessary confidence in the quality of the standard. By following the structured approach and experimental protocols outlined in this guide, researchers and drug development professionals can establish a robust system for comparing and qualifying reference standards, thereby ensuring the accuracy and reproducibility of their analytical data.
References
-
CIKLab. (2023, August 17). What is a Certificate of Analysis (CoA)? Retrieved from [Link][1]
-
Cole-Parmer. (2021, April 7). 3 Details Every Certificate of Analysis (CoA) Should Address. Retrieved from [Link][6]
-
Finbyz Tech. (2024, April 9). Certificate of Analysis (COA): Meaning, Definition & Requirements 2025. Retrieved from [Link][5]
-
Gore, A. et al. (2015). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances.[4]
-
Intertek. Pharmaceutical NMR Analytical Services. Retrieved from [Link][2]
-
Mastelf. (2024, September 20). The Ultimate Guide to Preparing HPLC Standards: Tips for Accurate Results Every Time. Retrieved from [Link][20]
-
Pacific BioLabs. Small Molecule Identity and Purity Testing. Retrieved from [Link][8]
-
PharmaGuideline. SOP for Preparation and Handling of Working Standards. Retrieved from [Link][22]
-
ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link][7]
-
ResolveMass Laboratories Inc. (2026, January 31). Reference Standard vs Working Standard. Retrieved from [Link][12]
-
S.A. CAT. Analyses of amino acids, Enantiomeric purity. Retrieved from [Link][10]
-
Schievano, E. et al. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review.[15]
-
Torontech. (2024, July 20). Understanding HPLC Test: Principles, Standards, and Applications Explained. Retrieved from [Link][19]
-
World Health Organization. (2010). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-fourth report. Geneva: World Health Organization.[23]
-
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link][17]
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Publish Comparison Guide: FTIR Analysis of 3-HPG Amino Acid Ester Prodrugs
The following guide details the FTIR characterization of 3-HPG ([3-(hydroxymethyl)phenyl]guanidine) and its amino acid ester prodrugs (e.g., Val-3-HPG).
This analysis focuses on the critical Ester and Amine functionalities introduced to target the hPEPT1 transporter , distinguishing the engineered prodrug from the parent molecule.
Executive Summary: The 3-HPG Prodrug Strategy
3-HPG ([3-(hydroxymethyl)phenyl]guanidine) is a model polar drug widely used to benchmark "double-targeted" prodrug strategies.[1] While the parent 3-HPG molecule possesses a guanidine group and a hydroxyl group, it lacks the specific ester and alpha-amine moieties required for hPEPT1 transporter recognition.
To enhance oral bioavailability, 3-HPG is chemically modified into Amino Acid Ester Prodrugs (e.g., Val-3-HPG, Ile-3-HPG).[2][3]
The Analytical Challenge: Researchers must confirm two critical chemical events during synthesis:
-
Esterification: Formation of a covalent ester linkage between the 3-HPG hydroxyl and the amino acid carboxyl.
-
Amine Integrity: Retention of the free alpha-amino group (essential for transporter binding) without accidental acylation or degradation.
This guide compares the FTIR spectral fingerprints of the Prodrug (Val-3-HPG) against the Parent (3-HPG) and Standard Alternatives to validate successful synthesis.
Technical Deep Dive: FTIR Absorption Bands
The transition from Parent 3-HPG to Prodrug involves the consumption of a benzyl alcohol and the introduction of an amino acid ester.
A. The Ester Region (The "Linker" Signal)
The most definitive evidence of prodrug formation is the appearance of the carbonyl stretch.
| Functional Group | Wavenumber ( | Intensity | Vibrational Mode | Diagnostic Note |
| Ester C=O | 1735 – 1750 | Strong | C=O Stretch | Absent in Parent 3-HPG. Sharp, distinct peak. Shifts slightly higher if the amino acid side chain is bulky (e.g., Isoleucine vs. Valine). |
| C-O-C Stretch | 1150 – 1250 | Medium/Strong | C-O Stretch | Confirms the ester linkage (Acyl-Oxygen-Alkyl). Often appears as a doublet in aromatic esters. |
B. The Amine Region (The "Targeting" Signal)
The hPEPT1 transporter specifically recognizes the free primary amine (
| Functional Group | Wavenumber ( | Intensity | Vibrational Mode | Diagnostic Note |
| Primary Amine ( | 3300 – 3500 | Medium | N-H Stretch | Doublet (Asymmetric/Symmetric).[4] Differentiates the prodrug from simple alkyl esters which lack this band. |
| Amine Bend | 1580 – 1650 | Medium | N-H Scissoring | Can overlap with the Guanidine C=N band of the 3-HPG core. Requires careful baseline correction. |
| Ammonium ( | 2500 – 3000 | Broad | N-H Stretch | If the prodrug is isolated as a salt (e.g., HCl salt), the discrete doublet is replaced by a broad "fermi resonance" band overlying the C-H region. |
C. The Guanidine Core (The "Payload" Background)
The 3-HPG core remains constant. These bands serve as an internal reference.
-
Guanidine C=N :
(Strong). -
Guanidine N-H :
(Broad, overlaps with new amine bands).
Comparative Analysis: Prodrug vs. Alternatives
This section evaluates the spectral performance of the 3-HPG Prodrug against its parent and a non-targeted alternative (Benzyl Ester) to demonstrate specificity.[5]
Comparison Table: Spectral Fingerprints
| Feature | Parent: 3-HPG | Targeted Prodrug: Val-3-HPG | Alternative: Benzyl-3-HPG (No Amine) |
| 1740 | ❌ Absent | ✅ Present (Strong) | ✅ Present (Strong) |
| 3300-3500 | Broad O-H / Guanidine N-H | Sharp | Broad O-H only (No Amine doublet) |
| Bio-Relevance | Low Permeability | High Permeability (hPEPT1) | Low Permeability (No Transporter recognition) |
| Synthesis Success | N/A (Starting Material) | Confirmed if both Ester & Amine bands appear. | Failed (Amine missing or protected). |
Mechanistic Insight[1]
-
Why the Ester Band Matters : The appearance of the band at
confirms that the 3-HPG hydroxyl group has successfully reacted. If this band is weak or absent, the coupling efficiency is low. -
Why the Amine Band Matters : The presence of the doublet at
(or broad ammonium band) confirms the amino acid is attached and deprotected. If only the Ester band is present but the Amine band is missing (or shows Urethane/Amide bands at ), the prodrug is inactive.
Experimental Protocol: Validated FTIR Workflow
Objective: Confirm the synthesis of Val-3-HPG (HCl salt) from 3-HPG.
Step-by-Step Methodology
-
Sample Preparation (Solid State) :
-
Technique : KBr Pellet (Preferred for resolution) or Diamond ATR.
-
Ratio : Mix 1-2 mg of dried Val-3-HPG powder with 200 mg of spectroscopic grade KBr.
-
Grinding : Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).
-
Pressing : Compress at 8-10 tons for 2 minutes to form a transparent disc.
-
-
Data Acquisition :
-
Instrument : FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).
-
Parameters :
-
Resolution:
-
Scans: 32 or 64 (to improve Signal-to-Noise ratio).
-
Range:
.
-
-
-
Data Processing :
-
Baseline Correction : Apply automatic baseline correction to flatten the region between
. -
Normalization : Normalize the Guanidine C=N peak (~1660
) to 1.0 absorbance units. This allows direct quantitative comparison of the Ester formation relative to the drug core.
-
-
Validation Criteria (Pass/Fail) :
-
PASS : Distinct peak at ~
(Ester) AND Broad ammonium/amine absorption at . -
FAIL (Hydrolysis) : Loss of
peak; reappearance of broad O-H stretch at . -
FAIL (Incomplete Deprotection) : Appearance of "Boc" urethane bands (doublet carbonyl at
) instead of single ester peak.
-
Visualization: Structural & Spectral Logic
The following diagram illustrates the chemical transformation and the corresponding spectral shifts monitored during the analysis.
Caption: Workflow tracking the synthesis of Val-3-HPG. The FTIR spectrum evolves from O-H dominance (Parent) to Urethane/Ester mix (Intermediate) to the final Ester/Amine profile (Prodrug).
References
-
Enhancing the Intestinal Absorption of Molecules Containing the Polar Guanidino Functionality: A Double-Targeted Prodrug Approach. Source: Journal of Medicinal Chemistry (ACS Publications) [Link] (Establishes the synthesis and structure of 3-HPG amino acid esters)
-
Modern Prodrug Design for Targeted Oral Drug Delivery. Source: Molecules (MDPI) [Link] (Reviews the hPEPT1 targeting mechanism and stability of 3-HPG esters)
-
The C=O Bond, Part VI: Esters and the Rule of Three. Source: Spectroscopy Online [Link] (Authoritative reference for Ester FTIR band assignment)
-
IR Spectroscopy Tutorial: Amines. Source: University of Colorado Boulder [Link] (Standard reference for Primary vs Secondary Amine absorption bands)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to TLC Visualization of Phenolic Amino Acid Esters
For researchers and professionals in drug development, thin-layer chromatography (TLC) remains an indispensable tool for its simplicity, speed, and cost-effectiveness in monitoring reaction progress, assessing purity, and identifying compounds. When working with amino acid esters, particularly those bearing a phenolic side chain like tyrosine derivatives, effective visualization is paramount. These compounds are often UV-active due to the aromatic ring, but specific staining reagents can provide superior sensitivity, selectivity, and crucial information about the functional groups present.
This guide provides an in-depth comparison of common TLC visualization stains for amino acid esters containing phenols. We will delve into the underlying chemical mechanisms, provide field-proven protocols, and offer a comparative analysis to aid in selecting the optimal stain for your specific application.
The Challenge: Visualizing Bifunctional Molecules
Amino acid esters with phenolic groups present a unique visualization challenge and opportunity. We have two key functional groups to target: the amino group (primary or secondary amine) and the phenolic hydroxyl group. The choice of stain will depend on whether you need a general screen for all amino acid-containing species or a specific confirmation of the phenolic moiety's presence and integrity.
Comparative Analysis of Key Visualization Reagents
We will explore three primary staining reagents, each with distinct advantages and specificities: Ninhydrin, Ferric Chloride (FeCl₃), and Pauly's Reagent.
Ninhydrin: The Workhorse for Amino Groups
Ninhydrin is arguably the most common reagent for detecting amino acids on TLC plates.[1][2][3] Its ubiquity stems from its high sensitivity and the distinct coloration it produces with primary and secondary amines.
Mechanism of Action: The reaction between ninhydrin and an α-amino acid is a well-characterized process.[2][4] Ninhydrin, a triketone, acts as an oxidizing agent, leading to the oxidative deamination of the amino acid.[2][5] This process liberates ammonia and an aldehyde, while ninhydrin is reduced. The released ammonia then condenses with another molecule of ninhydrin and the reduced form to produce a highly conjugated molecule known as Ruhemann's purple, which is intensely colored.[2][4][5]
Caption: Ninhydrin reaction with a primary amine of an amino acid ester.
Experimental Protocol:
Ninhydrin Staining Solution Preparation:
-
Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or acetone.[5] Some protocols recommend a mixture of n-butanol with a small amount of acetic acid (e.g., 100 mL n-butanol and 3 mL acetic acid) for improved stability and color development.[3][6]
Staining Procedure:
-
Develop and thoroughly dry the TLC plate to remove all mobile phase solvents.
-
In a well-ventilated fume hood, briefly dip the plate into the ninhydrin solution or spray it evenly with the reagent.[7]
-
Carefully heat the plate using a heat gun or by placing it on a hot plate set to approximately 110-120°C.[7]
-
Spots will appear within minutes. Primary amines typically yield a deep purple or blue color.[2][5] Secondary amines, such as proline, will produce a yellow-orange spot.[2][5]
Trustworthiness & Causality: This protocol is self-validating. The appearance of a purple spot confirms the presence of a primary amine, characteristic of most amino acid esters. The ester functionality does not interfere with this reaction. However, N-protected amino acid esters will not react with ninhydrin, a crucial diagnostic point.
Ferric Chloride (FeCl₃): The Classic Test for Phenols
The ferric chloride test is a straightforward and effective method for the specific detection of phenols.[8][9] It relies on the formation of a colored coordination complex between the ferric ion (Fe³⁺) and the phenolic hydroxyl group.
Mechanism of Action: Phenols react with ferric ions to form intensely colored complexes.[8] The specific color—which can range from blue and green to red, purple, or brown—is dependent on the structure of the particular phenol.[8][9] This makes it a highly specific test for the phenolic moiety of your amino acid ester.
Caption: Formation of a colored complex between a phenol and ferric chloride.
Experimental Protocol:
Ferric Chloride Staining Solution Preparation:
-
Prepare a 1% solution of ferric chloride (FeCl₃) in a 1:1 mixture of methanol and water.
Staining Procedure:
-
After developing and drying the TLC plate, spray it lightly with the ferric chloride solution.
-
Spots should appear almost immediately at room temperature. No heating is required.
-
Phenolic compounds will typically produce blue, green, or purple spots on a pale yellow background.[10][11]
Trustworthiness & Causality: This stain is highly reliable for confirming the presence of the phenol group. A positive result (a colored spot) directly indicates that the phenolic hydroxyl group is intact. This is particularly useful to confirm that the phenol was not inadvertently protected or modified during your synthesis. Conversely, the absence of a colored spot where one is expected can indicate a failed reaction or an unintended side reaction involving the phenol.
Pauly's Reagent: Specificity for Tyrosine and Histidine
For applications involving tyrosine (a phenolic amino acid) or histidine, Pauly's reagent offers excellent specificity.[12][13] This test involves a diazo coupling reaction.
Mechanism of Action: The test is based on the coupling of a diazonium salt with the activated aromatic rings of tyrosine or histidine.[13][14] Pauly's reagent is prepared by diazotizing sulfanilic acid with sodium nitrite under acidic and cold conditions.[13][15][16] This unstable diazonium salt is then sprayed onto the TLC plate. In an alkaline environment (achieved by a subsequent spray), it couples with the phenol ring of tyrosine or the imidazole ring of histidine to form a characteristic red azo dye.[12][13][15]
Caption: Experimental workflow for using Pauly's Reagent on a TLC plate.
Experimental Protocol:
Pauly's Reagent Preparation (Prepare fresh and keep cold):
-
Solution A: Dissolve 0.5 g of sulfanilic acid in 50 mL of 2% hydrochloric acid.
-
Solution B: Prepare a 0.5% aqueous solution of sodium nitrite (NaNO₂).
-
Solution C: Prepare a 0.5% solution of sodium hydroxide (NaOH) or a 10% solution of sodium carbonate (Na₂CO₃) in 50% ethanol.
Staining Procedure:
-
Mix equal volumes of Solution A and Solution B in an ice bath. Let the mixture stand for 5 minutes to allow for the formation of the diazonium salt.
-
Spray the dried TLC plate with the freshly prepared, cold diazonium salt mixture.
-
Allow the plate to dry for a moment, then spray with Solution C to make the plate alkaline.
-
Tyrosine and histidine-containing compounds will appear as orange to cherry-red spots.[13]
Trustworthiness & Causality: The requirement for a two-step spraying process and the specific red coloration provide a high degree of confidence in identifying tyrosine or histidine derivatives. A positive result is a strong indicator of the presence of these specific amino acid residues.
Performance Comparison Summary
| Stain | Target Functional Group | Specificity | Color Result (Typical) | Procedure | Heating Required? |
| Ninhydrin | Primary/Secondary Amine | Low (General for amino acids) | Deep Purple/Blue (Yellow for Proline) | Single spray/dip | Yes |
| Ferric Chloride | Phenolic Hydroxyl | High (Specific for phenols) | Blue, Green, Purple, or Brown | Single spray | No |
| Pauly's Reagent | Phenol (Tyrosine) or Imidazole (Histidine) | High (Specific for Tyr/His) | Orange to Red | Two-step spray | No |
Conclusion and Recommendations
The optimal choice of TLC stain for your phenolic amino acid ester depends on the information you seek.
-
For general screening to detect all compounds containing a free amino group, Ninhydrin is the ideal choice. It is sensitive and reliable for confirming the presence of your amino acid backbone.
-
To specifically confirm the presence of the phenolic group , the Ferric Chloride stain is superior due to its direct and rapid reaction with the phenol moiety. This is invaluable for verifying that the phenol has not undergone an unwanted reaction.
-
When working specifically with tyrosine or histidine esters , Pauly's Reagent provides the highest level of specificity, giving a clear and distinct colorimetric signal for these particular residues.
For the most comprehensive analysis, a sequential staining approach can be employed. After developing and drying the TLC plate, first visualize with a non-destructive method like UV light. Subsequently, apply a phenol-specific stain like Ferric Chloride. If further confirmation of the amino group is needed on a separate plate, Ninhydrin can be used. This multi-faceted approach provides a robust and self-validating system for the analysis of phenolic amino acid esters.
References
-
BYJU'S. (2019, December 10). Ninhydrin test. [Link]
-
Wikipedia. (n.d.). Pauly reaction. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
University of California, Los Angeles. (n.d.). TLC Stains. [Link]
-
Elgubbi, H., et al. (2015, March 30). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. EC Nutrition, 1(3), 128-131. [Link]
-
Sapkota, A. (2022, May 25). Pauly's Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]
-
McCormick, D. B. (n.d.). Mechanism of the ninhydrin reaction. Missouri S&T Chemistry Department. [Link]
-
Bristol University. (2018, April). Ninhydrin - Molecule of the Month. [Link]
-
Sapkota, A. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]
-
SlideShare. (2024, January 26). Amino acids Tests. [Link]
-
Amrita Virtual Lab. (n.d.). Qualitative Analysis of Amino Acid (Theory) : Biochemistry Virtual Lab I. [Link]
-
EDUBIO. (2015, September 11). Pauly's Test For Histidine and Tyrosine. [Link]
-
Organic Chemistry. (n.d.). TLC stains. [Link]
-
Journal of Pharmacognosy and Phytochemistry. (n.d.). Characterization of phenolic compounds of turmeric using TLC. [Link]
-
ResearchGate. (2023, July 20). What are the best chemical reagents (i.e. spray reagents) used to detect the phytochemical constituents on TLC plates?. [Link]
-
Wikipedia. (n.d.). Ferric chloride test. [Link]
-
University of Arizona. (n.d.). Thin Layer Chromatography. [Link]
-
University of Colorado Boulder. (n.d.). O638: Identification of Phenols – Ferric Chloride Test. [Link]
-
Organic Chemistry. (n.d.). TLC of aminoacids and short peptides. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
University of Rochester. (n.d.). Magic Formulas: TLC Stains. [Link]
-
ResearchGate. (n.d.). Normal Phase TLC Sprayed with Ferric Chloride Solution The result of.... [Link]
Sources
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- 2. microbenotes.com [microbenotes.com]
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- 5. byjus.com [byjus.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. epfl.ch [epfl.ch]
- 8. Ferric chloride test - Wikipedia [en.wikipedia.org]
- 9. O638: Identification of Phenols – Ferric Chloride Test | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]
- 10. TLC Stains | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
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- 15. Qualitative Analysis of Amino Acid (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 16. Pauly's Test For Histidine and Tyrosine - EDUBIO [edubio.info]
Safety Operating Guide
Laboratory Guide: Disposal & Handling of Ethyl 2-amino-2-(3-hydroxyphenyl)acetate
Executive Summary & Immediate Triage
Ethyl 2-amino-2-(3-hydroxyphenyl)acetate is a bifunctional chiral building block containing a phenol moiety, a primary amine , and an ester group. While less volatile than pure phenol, the presence of the phenolic hydroxyl group mandates that this compound be handled with protocols designed to prevent dermal absorption and oxidative coupling.
Immediate Disposal Classification:
-
RCRA Status: Non-listed (Not P-listed or U-listed by specific CAS).
-
Waste Stream: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).
-
Primary Hazard: Skin/Eye Irritant (H315, H319); Potential for phenolic absorption.
Chemical Profile & Hazard Logic
To ensure safety, we must look beyond the generic SDS and understand the functional group behaviors that dictate disposal logic.
| Functional Group | Hazard Characteristic | Disposal Implication |
| Phenol (3-OH) | Weakly acidic (pKa ~10); prone to oxidation (turning pink/brown). | Segregation: Keep away from strong oxidizers (e.g., nitric acid) to prevent exothermic reactions.[1][2] |
| Amine (2-NH₂) | Basic; potential for salt formation. | Compatibility: Do not mix with acyl chlorides or anhydrides in the waste container to avoid heat generation. |
| Ethyl Ester | Hydrolytically unstable at high/low pH. | Container: Avoid hermetically sealing waste containers containing strong acids/bases to prevent pressure buildup from hydrolysis byproducts (ethanol). |
Expert Insight: Unlike pure phenol, this compound is a solid zwitterionic precursor. However, under basic conditions (pH > 10), the phenolate ion forms, increasing water solubility and skin permeability. Always maintain waste streams at neutral to slightly acidic pH if possible.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves provide fair protection against solids, but phenols can permeate nitrile in solution.
-
Solids: Standard Nitrile Gloves (0.11 mm).
-
Solutions: Double-gloving (Nitrile over Nitrile) or Laminate Film (Silver Shield) if handling concentrated stock solutions.
-
Respiratory: N95 or P100 particulate respirator if handling dust; Fume hood required for all manipulations.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Expired or Excess Substance)
Applicability: Pure solid substance, contaminated weigh boats, paper towels.
-
Containment: Place the solid material in a clear, sealable polyethylene bag (4 mil thickness).
-
Secondary Containment: Place the sealed bag inside a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste label.
-
Disposal: Transfer to the "Solid Hazardous Waste" stream. Do not dispose of in regular trash or biohazard bins.
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Substance dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.
-
Solvent Check: Determine the primary solvent.
-
If Halogenated (DCM, Chloroform): Use Halogenated Waste carboy.
-
If Non-Halogenated (MeOH, Acetone): Use Non-Halogenated Waste carboy.
-
-
pH Check: If the waste solution is aqueous, ensure pH is between 5 and 9.
-
Why? Extreme pH accelerates ester hydrolysis, releasing ethanol and the free amino acid, potentially altering the waste profile.
-
-
Segregation: Ensure the waste container does not contain heavy metal oxidizers (Chromium VI, Permanganate). Phenols react vigorously with these, creating heat and potentially toxic quinones.
Visual Workflows
Figure 1: Waste Stream Decision Tree
Caption: Logic flow for determining the correct waste container based on physical state and solvent composition.
Figure 2: Spill Response Protocol
Caption: Immediate actions to take in the event of a benchtop spill of phenolic ester.
Regulatory Compliance & Documentation
While this specific compound may not be explicitly listed in 40 CFR 261.33 (P and U lists), the "Generator Knowledge" clause requires you to classify it based on its characteristics.
-
EPA Waste Code: If the waste is ignitable (due to solvent), use D001 .[5] If no solvent, classify as general "Toxic" or "Irritant" waste under state-specific guidelines.
-
Labeling Requirement: All containers must be labeled with the full chemical name. Do not use abbreviations (e.g., write "this compound", not "E-AHP-Acetate").
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6][7] [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories - 29 CFR 1910.1450. [Link]
-
PubChem. this compound Compound Summary. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
